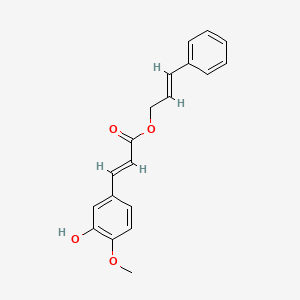

Cinnamyl isoferulate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPBHCOTQOOMTN-JPFJJCCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cinnamyl Isoferulate: A Technical Guide to Natural Sources, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate, an ester of cinnamyl alcohol and isoferulic acid, is a naturally occurring phenylpropanoid found in various plant species. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities. Quantitative data from existing literature is summarized, and a generalized experimental workflow for its extraction and purification is presented. Furthermore, a potential signaling pathway that may be modulated by this compound is illustrated, based on the activity of structurally related compounds.

Natural Sources of this compound

This compound has been identified as a component of the bud exudates of several species of the genus Populus (poplar). These complex resins serve to protect the developing buds and are rich in a variety of bioactive phenolic compounds.

The primary documented sources of this compound include:

-

Populus nigra (Black Poplar): The bud exudate of this species is a significant source of various cinnamic acid esters, including this compound.[1][2][3][4]

-

Populus balsamifera (Balsam Poplar): Similar to P. nigra, the bud resin of balsam poplar contains a mixture of phenylpropanoids, where cinnamyl esters are prominent constituents.[1][2][3][4]

While the presence of this compound in these sources is confirmed, specific quantitative data on its concentration is limited in the available literature. However, analysis of related compounds can provide an estimate of its potential abundance. For instance, in a GC-MS analysis of Populus balsamifera bud extract, the structurally similar (E)-p-cinnamyl coumarate was found to constitute 7.74% of the total ion current (TIC), suggesting that cinnamyl esters can be significant components of these extracts.[1]

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Plant Part | Method of Detection | Relative Abundance |

| This compound | Populus nigra, Populus balsamifera | Bud exudate | GC-MS | Identified as a component |

| (E)-p-Cinnamyl coumarate | Populus balsamifera | Bud exudate | GC-MS | 7.74% of TIC |

| Substituted cinnamic acids and their esters | Populus nigra, Populus balsamifera | Bud exudate | GC-MS | Major fraction of ether extracts[2][3][4] |

Isolation and Purification of this compound: Experimental Protocols

A definitive, standardized protocol for the isolation of this compound has not been universally established. However, based on the successful isolation of related phenolic compounds from Populus species, a general and effective methodology can be outlined. This multi-step process involves extraction followed by chromatographic purification.

Extraction of Phenolic Compounds from Poplar Buds

The initial step involves the extraction of the resinous material from the poplar buds. A sequential extraction with solvents of increasing polarity is recommended to separate compounds based on their solubility.

Protocol 2.1.1: Sequential Solvent Extraction

-

Sample Preparation: Collect fresh or dried poplar buds. If using fresh buds, freeze-drying is recommended to remove water content. Grind the buds into a fine powder to increase the surface area for extraction.

-

Hexane Extraction (Defatting): Macerate the powdered bud material in n-hexane (e.g., 1:10 w/v) at room temperature with constant agitation for 24 hours. This step removes non-polar compounds such as waxes and lipids. Filter the mixture and discard the hexane extract (or save for analysis of non-polar constituents). Repeat this step twice.

-

Ether or Dichloromethane Extraction: Air-dry the defatted plant material. Subsequently, extract the residue with diethyl ether or dichloromethane (e.g., 1:10 w/v) at room temperature with agitation for 24 hours. This fraction will contain a significant portion of the phenylpropanoids, including this compound.[2][3][4] Filter and collect the supernatant. Repeat the extraction twice and combine the extracts.

-

Methanol Extraction: The remaining plant material can be further extracted with methanol to recover more polar phenolic compounds.

-

Concentration: Evaporate the solvent from the ether/dichloromethane extract under reduced pressure using a rotary evaporator to obtain a crude resinous extract.

An alternative and more modern approach involves the use of supercritical fluid extraction.

Protocol 2.1.2: Supercritical CO₂ Extraction

Supercritical CO₂ extraction offers a green alternative to organic solvents and can be optimized for the selective extraction of phenolic compounds.[5]

-

Sample Preparation: Prepare the poplar buds as described in Protocol 2.1.1.

-

Extraction Parameters: Place the ground material in the extraction vessel of a supercritical fluid extractor.

-

Pressure: 10-30 MPa

-

Temperature: 40-60 °C

-

CO₂ Flow Rate: 2-5 L/min

-

Co-solvent: Ethanol (5-10%) can be added to increase the polarity of the supercritical fluid and enhance the extraction of phenolic compounds.

-

-

Collection: The extracted material is collected in a separator by depressurizing the CO₂.

Chromatographic Purification

The crude extract obtained from the initial extraction is a complex mixture and requires further purification to isolate this compound. A combination of column chromatography techniques is typically employed.

Protocol 2.2.1: Multi-step Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Pack a glass column with silica gel 60 (70-230 mesh).

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualization under UV light (254 nm and 365 nm).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

-

The semi-purified fraction from the silica gel column is subjected to RP-HPLC for final purification.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 50% B to 100% B over 30-40 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorption maximum of this compound (typically around 320-330 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (MS, NMR).

-

Table 2: Summary of Isolation and Purification Techniques for this compound

| Step | Technique | Stationary Phase | Mobile Phase/Solvent | Purpose |

| Extraction | Sequential Solvent Extraction | - | n-Hexane, Diethyl Ether/Dichloromethane, Methanol | Initial extraction and fractionation based on polarity |

| Supercritical CO₂ Extraction | - | Supercritical CO₂ with Ethanol co-solvent | Green extraction method | |

| Purification | Silica Gel Column Chromatography | Silica Gel 60 | n-Hexane:Ethyl Acetate gradient | Initial fractionation of the crude extract |

| Reversed-Phase HPLC | C18 | Water:Methanol or Acetonitrile gradient | Final purification to obtain the pure compound |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from poplar buds.

References

- 1. Characterization of Secondary Metabolites of Leaf Buds from Some Species and Hybrids of Populus by Gas Chromatography Coupled with Mass Detection and Two-Dimensional High-Performance Thin-Layer Chromatography Methods with Assessment of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS analysis of compounds extracted from buds of Populus balsamifera and Populus nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] GC-MS Analysis of Compounds Extracted from Buds of Populus balsamifera and Populus nigra | Semantic Scholar [semanticscholar.org]

- 5. Extraction of bioactive phenolics from black poplar (Populus nigra L.) buds by supercritical CO2 and its optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl Isoferulate (CAS: 115610-31-6): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate (CAS No. 115610-31-6), a phenylpropanoid ester, is a naturally occurring compound isolated from sources such as poplar resins.[1][2] This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its investigation. Drawing on data from related compounds, particularly isoferulic acid and other cinnamoyl derivatives, this document explores the antioxidant, anti-inflammatory, and neuroprotective potential of this compound. The guide details methodologies for synthesis, purification, and in vitro evaluation, and visualizes the key signaling pathways, including Nrf2 and NF-κB, that are likely modulated by this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic promise of this compound.

Chemical Properties

This compound is the ester of cinnamyl alcohol and isoferulic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115610-31-6 | [1][3] |

| Molecular Formula | C₁₉H₁₈O₄ | [1][4] |

| Molecular Weight | 310.34 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98.0% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][5] For enhanced solubility, warming to 37°C and ultrasonication is recommended.[4] | [2][4][5] |

| Storage | Store at 2-8°C for short term. Stock solutions can be stored at -20°C for several months.[2][4] | [2][4] |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | [1] |

| Synonyms | Isoferulic acid cinnamyl ester; (E)-cinnamyl (E)-isoferulate; Trans-cinnamyl-trans-isoferulate | [1] |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O | [1] |

| InChI | InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+ | [1] |

Synthesis and Isolation

Synthesis

A common method for the synthesis of cinnamyl esters is the Steglich esterification, which utilizes a carbodiimide coupling agent. A greener modification of this method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile has been reported for the synthesis of (E)-cinnamate derivatives and can be adapted for this compound.[6][7]

Experimental Protocol: Modified Steglich Esterification

-

Materials: Isoferulic acid, cinnamyl alcohol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(dimethylamino)pyridine (DMAP), and acetonitrile.

-

Procedure:

-

In a round-bottom flask, combine isoferulic acid (1.2 equivalents), cinnamyl alcohol (1 equivalent), EDC (1.5 equivalents), and DMAP (3 equivalents).

-

Add acetonitrile as the solvent.

-

Heat the reaction mixture to 40-45°C with stirring for approximately 45 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Isolation from Natural Sources

This compound has been isolated from poplar resins.[1][2] The general procedure for isolation from natural sources involves extraction with a suitable solvent followed by chromatographic separation.

Experimental Protocol: General Isolation Procedure

-

Materials: Dried poplar resin, organic solvents (e.g., ethanol, ethyl acetate), silica gel for column chromatography.

-

Procedure:

-

Macerate the dried and powdered poplar resin with a suitable solvent (e.g., ethanol) at room temperature.

-

Filter and concentrate the extract under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

-

Collect fractions and monitor by TLC to identify fractions containing the desired compound.

-

Combine the pure fractions and evaporate the solvent to yield isolated this compound.

-

Characterize the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

-

Biological Activities and Potential Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, the activities of its constituent molecules, isoferulic acid and cinnamyl alcohol, as well as other cinnamoyl derivatives, provide strong evidence for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Antioxidant Activity

Isoferulic acid, a component of this compound, has demonstrated significant in vitro antioxidant activity.[8] It is an effective scavenger of various free radicals. The antioxidant potential of this compound can be assessed using standard assays such as the DPPH and ABTS radical scavenging assays.

Quantitative Data for Isoferulic Acid Antioxidant Activity [8]

| Assay | IC₅₀ (µg/mL) |

| Lipid Peroxidation | 7.30 ± 0.57 |

| DPPH Radical Scavenging | 4.58 ± 0.17 |

| ABTS Radical Scavenging | 1.08 ± 0.01 |

| Hydroxyl Radical Scavenging | 1.57 ± 0.20 |

| Superoxide Anion Radical Scavenging | 13.33 ± 0.49 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 96-well plate, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the sample and a specific volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity and NF-κB Signaling

Cinnamoyl derivatives have been shown to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[9][10] The transcription factor NF-κB is a key regulator of inflammatory responses. Its activation leads to the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[9][10] Inhibition of NF-κB is a major target for anti-inflammatory drug development.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

-

Materials: RAW 264.7 macrophage cells, lipopolysaccharide (LPS), Griess reagent, cell culture medium, 96-well plate, incubator, spectrophotometer.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide (NO) production, excluding a negative control group.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the concentration of nitrite, a stable product of NO.

-

Calculate the percentage of NO inhibition by this compound.

-

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Materials: A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HeLa), this compound, a stimulating agent (e.g., TNF-α or LPS), luciferase assay reagent, luminometer.

-

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate.

-

Treat the cells with different concentrations of this compound.

-

After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

-

Neuroprotective Activity and Nrf2 Signaling

Cinnamoyl-based compounds have been identified as potent activators of the Nrf2 signaling pathway.[11] The transcription factor Nrf2 plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes.[11] Activation of the Nrf2 pathway is a promising strategy for neuroprotection in various neurodegenerative diseases.

Experimental Protocol: Western Blot for Nrf2 Activation

-

Materials: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells), this compound, lysis buffer, primary antibody against Nrf2, secondary antibody, and Western blot imaging system.

-

Procedure:

-

Culture the cells and treat them with this compound for various time points.

-

Lyse the cells and separate the nuclear and cytosolic fractions.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with a primary antibody against Nrf2.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

An increase in the nuclear localization of Nrf2 indicates its activation.

-

Visualizations

Signaling Pathways

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound presents a compelling profile for further investigation as a potential therapeutic agent. Its structural components and the known activities of related cinnamoyl and ferulic acid derivatives strongly suggest antioxidant, anti-inflammatory, and neuroprotective properties, likely mediated through the modulation of the Nrf2 and NF-κB signaling pathways. This technical guide provides the foundational information and detailed experimental protocols necessary for researchers to systematically evaluate the biological activities of this compound and elucidate its mechanisms of action. Further in vitro and in vivo studies are warranted to fully characterize its pharmacological profile and validate its therapeutic potential.

References

- 1. Cinnamoyl-based Nrf2-Activators Targeting Human Skin Cell Photo-oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cinnamyl Isoferulate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl isoferulate in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility data for its constituent molecules, cinnamyl alcohol and ferulic acid, to provide a foundational understanding for researchers. Furthermore, a detailed experimental protocol for solubility determination and a relevant signaling pathway are presented to support further research and drug development efforts.

Solubility of this compound and its Precursors

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Table 2: Quantitative Solubility of Ferulic Acid in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~10 | Not Specified |

| DMSO | ~15 | Not Specified |

| Dimethylformamide (DMF) | ~20 | Not Specified |

| PEG-400 | High | 318.2 K (45.05 °C) |

| Methanol | High | 318.2 K (45.05 °C) |

| Water | Sparingly Soluble | Not Specified |

Note: The solubility of ferulic acid is reported to be excellent in glycols, alcohols, and esters, while it is poorly soluble in water, organochlorine solvents, and acetonitrile[1][2].

Table 3: Quantitative and Qualitative Solubility of Cinnamyl Alcohol in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 1.8 g/L[3] | 20 |

| Ethanol | Freely Soluble[4] | Not Specified |

| Methanol | Readily Soluble[4] | Not Specified |

| Acetone | Readily Soluble[4] | Not Specified |

| Diethyl Ether | Freely Soluble | Not Specified |

| Organic Solvents | Freely Soluble | Not Specified |

Note: The solubility of cinnamyl alcohol in organic solvents generally increases with temperature[4]. A detailed study measured its solubility in 11 pure solvents (methanol, ethanol, n-propanol, isopropyl alcohol, n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol, acetone, methyl acetate, ethyl acetate, and n-hexane) from 253.15 K to 293.15 K[5].

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standardized and widely accepted method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of analytical grade

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture at a constant rate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L, at the specified temperature.

-

This compound and the NF-κB Signaling Pathway

Cinnamyl derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Research on structurally similar compounds, such as 4-methoxycinnamyl p-coumarate, has demonstrated the ability to attenuate the activation of the NF-κB pathway by suppressing the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[6]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by a cinnamyl derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Cinnamyl Isoferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate, a phenylpropanoid ester, is a compound of interest in phytochemical and pharmacological research. A comprehensive understanding of its structural and bioactive properties is crucial for its potential application in drug development. This technical guide provides a summary of available spectroscopic data for the characterization of this compound and explores its potential mechanism of action based on the known anti-inflammatory and antioxidant activities of structurally related cinnamyl derivatives. Due to the limited availability of specific experimental data for this compound in the current literature, this guide also presents data for analogous compounds to aid in spectroscopic interpretation.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7' (Cinnamyl) | ~6.70 | d | ~16.0 |

| H-8' (Cinnamyl) | ~6.30 | dt | ~16.0, ~6.5 |

| H-9' (Cinnamyl) | ~4.80 | d | ~6.5 |

| Aromatic-H (Cinnamyl) | 7.20 - 7.50 | m | |

| H-7 (Isoferulate) | ~7.60 | d | ~15.9 |

| H-8 (Isoferulate) | ~6.35 | d | ~15.9 |

| Aromatic-H (Isoferulate) | 6.80 - 7.10 | m | |

| -OCH₃ (Isoferulate) | ~3.90 | s | |

| -OH (Isoferulate) | Variable | br s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~167.0 |

| C-9' (Cinnamyl) | ~65.0 |

| C-7' (Cinnamyl) | ~123.0 |

| C-8' (Cinnamyl) | ~134.0 |

| Aromatic-C (Cinnamyl) | 126.0 - 136.0 |

| C-7 (Isoferulate) | ~145.0 |

| C-8 (Isoferulate) | ~115.0 |

| Aromatic-C (Isoferulate) | 110.0 - 150.0 |

| -OCH₃ (Isoferulate) | ~56.0 |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3500 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Alkenyl) | 3080 - 3010 |

| C=O Stretch (α,β-unsaturated Ester) | ~1715 |

| C=C Stretch (Alkenyl) | ~1635 |

| C=C Stretch (Aromatic) | ~1600, 1515 |

| C-O Stretch (Ester) | 1250 - 1100 |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.35 g/mol |

| Expected [M]⁺ | m/z 310 |

| Key Fragments | m/z 177 (Isoferuloyl cation), m/z 117 (Cinnamyl cation) |

Experimental Protocols

While specific protocols for this compound are not detailed in the reviewed literature, the following are general methodologies for obtaining spectroscopic data for cinnamyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation : The purified cinnamyl ester is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition : Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer FT-IR-1615.

-

Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

-

Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, such as a Finnigan Mat-1020, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction : For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For direct inlet analysis, the sample is introduced directly into the ion source.

-

Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Potential Signaling Pathways

Cinnamyl derivatives have been reported to possess significant anti-inflammatory and antioxidant properties.[1][2][3][4] While the specific signaling pathways modulated by this compound have not been definitively elucidated, the well-documented activities of structurally similar compounds suggest a likely mechanism of action involving the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of inflammatory mediators. Cinnamyl derivatives have been shown to inhibit this pathway.[1][2][4][5]

References

- 1. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl Isoferulate: A Technical Guide on its Relationship to Ferulic Acid and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl isoferulate, an ester of isoferulic acid and cinnamyl alcohol, represents a promising yet underexplored lipophilic derivative in the family of hydroxycinnamic acids. This technical guide provides a comprehensive overview of its relationship to the well-studied ferulic acid, detailing the chemical distinctions, potential therapeutic advantages, and methodologies for its investigation. While direct experimental data on this compound is limited, this document synthesizes information on its constituent moieties—isoferulic acid and cinnamyl derivatives—to project its biological activities and mechanisms of action. This guide serves as a foundational resource for researchers aiming to explore the antioxidant, anti-inflammatory, and neuroprotective potential of this compound.

Introduction: Ferulic Acid and its Isomer, Isoferulic Acid

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitously occurring phenolic compound in the plant kingdom, renowned for its potent antioxidant and anti-inflammatory properties. Its therapeutic potential has been extensively documented in preclinical studies. Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a structural isomer of ferulic acid, differing in the positions of the hydroxyl and methoxy groups on the phenyl ring. This seemingly minor structural variance can influence its biological activity and pharmacokinetic profile.

Chemical Structures

The chemical structures of ferulic acid and isoferulic acid are presented below.

Caption: Chemical structures of Ferulic Acid and Isoferulic Acid.

This compound: The Ester Derivative

This compound is the ester formed from the condensation of isoferulic acid and cinnamyl alcohol. This esterification is anticipated to increase the lipophilicity of the parent isoferulic acid, a strategy often employed to enhance the bioavailability and cellular uptake of phenolic compounds.

Synthesis

The synthesis of this compound can be achieved through standard esterification methods, such as the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the carboxylic acid of isoferulic acid and the hydroxyl group of cinnamyl alcohol. A greener approach using acetonitrile as a solvent has also been reported for the synthesis of other (E)-cinnamate derivatives[1][2].

Projected Biological Activities and Mechanisms of Action

Based on the known bioactivities of isoferulic acid and cinnamyl derivatives, this compound is hypothesized to possess significant antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

Isoferulic acid exhibits antioxidant activity by scavenging free radicals and chelating metal ions involved in radical-generating reactions[3]. Cinnamyl derivatives also contribute to antioxidant effects[4]. The esterification to form this compound is expected to enhance its ability to intercalate into lipid membranes, thereby protecting against lipid peroxidation more effectively than its hydrophilic parent compound.

Anti-inflammatory Activity

Isoferulic acid has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators[5][6]. Cinnamyl derivatives have also been reported to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway[7]. This compound is therefore projected to be a potent anti-inflammatory agent.

Neuroprotective Effects

Both ferulic acid and its esters have demonstrated neuroprotective effects in various models of neurodegenerative diseases[8][9]. The increased lipophilicity of this compound may facilitate its passage across the blood-brain barrier, enhancing its potential to protect neuronal cells from oxidative stress and inflammation-induced damage.

Quantitative Data

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Isoferulic Acid

| Assay | Target/Radical | Model System | IC50 / EC50 | Reference |

| Adrenergic Receptor Activation | α1-adrenergic receptors | IC50 = 1.4 µM | [10] | |

| β-endorphin Secretion | EC50 = 52.2 nM | [10] | ||

| Intestinal Maltase Inhibition | Maltase | IC50 = 0.76 ± 0.03 mM | [10] | |

| Intestinal Sucrase Inhibition | Sucrase | IC50 = 0.45 ± 0.01 mM | [10] | |

| Macrophage Inflammatory Protein-2 (MIP-2) Inhibition | Respiratory Syncytial Virus-induced MIP-2 | RAW264.7 cells | Dose-dependent reduction | [5] |

Table 2: Pharmacokinetic Parameters of Isoferulic Acid in Rats

| Administration Route | Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Oral (pure compound) | 10 mg/kg | ~0.25 | ~2.5 | ~3.0 | [11] |

| Oral (Rhizoma Cimicifugae extract) | 10 mg/kg (equiv.) | ~0.5 | ~1.0 | ~1.5 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activities of this compound.

Synthesis and Characterization of this compound

Protocol:

-

Esterification: Dissolve isoferulic acid (1 equivalent) and cinnamyl alcohol (1.2 equivalents) in anhydrous dichloromethane.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified this compound using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in methanol.

-

In a 96-well plate, add various concentrations of the compound to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[12]

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After 6 minutes of incubation, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).[13][14]

In Vitro Anti-inflammatory Assay

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Determine the cell viability using the MTT assay to exclude cytotoxic effects.[15]

Western Blot Analysis for NF-κB Signaling Pathway

-

Treat RAW264.7 cells with this compound and/or LPS as described above.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and IκBα overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16][17]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized mechanism of action of this compound based on the known pathways of its parent compounds.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Caption: Experimental Workflow for Assessing Antioxidant Activity.

Conclusion

This compound emerges as a molecule of significant interest for drug development, capitalizing on the established therapeutic properties of isoferulic acid and enhancing its potential through increased lipophilicity. While direct experimental evidence is currently lacking, the data on related compounds strongly suggest its promise as a potent antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound, potentially unlocking a new class of therapeutic agents for a range of oxidative stress and inflammation-related diseases. Further investigation into its synthesis, in vitro and in vivo efficacy, and pharmacokinetic profile is warranted to fully elucidate its therapeutic utility.

References

- 1. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of ferulic acid and isoferulic acid on the production of macrophage inflammatory protein-2 in response to respiratory syncytial virus infection in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipophilic ferulic acid derivatives protect PC12 cells against oxidative damage via modulating β-amyloid aggregation and activating Nrf2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Determination and pharmacokinetics of isoferulic acid in rat plasma by high-performance liquid chromatography after oral administration of isoferulic acid and Rhizoma Cimicifugae extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Thermal Stability and Degradation Profile of Cinnamyl Isoferulate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate, a phenylpropanoid ester, holds potential in various therapeutic areas due to its structural similarity to other bioactive cinnamic acid derivatives. A thorough understanding of its thermal stability and degradation pathways is paramount for its development as a pharmaceutical agent, ensuring stability during manufacturing, storage, and formulation. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon data from structurally related compounds to predict its behavior under thermal stress. This report summarizes key thermal analysis data, outlines detailed experimental protocols for its characterization, and proposes potential degradation pathways.

Introduction

This compound is an ester formed from cinnamyl alcohol and isoferulic acid. Its biological activities are of increasing interest to the scientific community. The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Thermal stress is a common factor encountered during drug development and manufacturing processes such as drying, milling, and sterilization. Therefore, a comprehensive understanding of the thermal stability and degradation mechanisms of this compound is essential.

This guide synthesizes available data on compounds with high structural similarity, namely cinnamyl alcohol, cinnamic acid, and ferulic acid, to build a predictive profile of this compound's thermal behavior. While direct experimental data for this compound is not extensively available in the current literature, the analysis of its constituent moieties provides a strong foundation for understanding its stability.

Predicted Thermal Stability of this compound

Based on the analysis of structurally related compounds, the thermal stability of this compound can be inferred. Long-chain cinnamyl esters have been shown to be thermally stable up to 200°C. The conjugated side chain of ferulic acid and its derivatives also exhibit considerable stability.

Differential Scanning Calorimetry (DSC) Data

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting point, glass transition, and decomposition. The following table summarizes DSC data for compounds structurally related to this compound.

| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Reference |

| Ferulic Acid | 215 | 219 | 55 | [1] |

| Cinnamic Acid | - | 385.375 K (112.2 °C) (Rapid Oxidation) | - | [2] |

| Cinnamyl Alcohol | - | 332.75 K (59.6 °C) (Rapid Oxidation) | - | [2] |

Note: The temperatures for cinnamic acid and cinnamyl alcohol refer to the onset of rapid oxidation, not melting point.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. The table below presents TGA data for ferulic acid, a close structural analog of the isoferulate moiety.

| Compound | Onset of Decomposition (°C) | Temperature of Maximum Degradation Rate (°C) | Mass Loss (%) | Reference |

| Ferulic Acid | ~250 | - | - | [1] |

| Ferulic Acid (Stage 1) | - | 200 | 61 | [1] |

| Ferulic Acid (Stage 2) | 315 | 355 | ~35 | [1] |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through the cleavage of the ester bond, followed by the decomposition of the resulting cinnamyl alcohol and isoferulic acid. A primary degradation pathway for hydroxycinnamic acids like ferulic acid is decarboxylation.[3] The oxidation of the cinnamyl moiety can lead to the formation of benzaldehyde and benzoic acid.[2]

Caption: Proposed degradation pathway of this compound under thermal stress.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses, which are essential for characterizing the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the percentage of mass loss at different temperature intervals.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample to a temperature well above its expected melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Reheat the sample using the same heating program to observe any changes in thermal behavior after the initial heating and cooling cycle.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

-

Calculate the enthalpy of transitions (e.g., heat of fusion) by integrating the area under the corresponding peak.

-

Identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve.

-

Caption: General workflow for TGA and DSC analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a robust predictive understanding can be established by examining its structural analogs. It is anticipated that this compound possesses moderate thermal stability, with decomposition likely commencing above 200°C. The primary degradation pathway is proposed to involve ester bond cleavage, followed by decarboxylation of the isoferulic acid moiety and oxidation of the cinnamyl alcohol portion. For definitive characterization, it is imperative that dedicated TGA and DSC studies, following the protocols outlined herein, are conducted on purified this compound. Such data will be invaluable for the formulation development and establishment of appropriate storage and handling conditions for this promising compound.

References

Analysis of Cinnamyl Isoferulate Crystal Structure Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the crystal structure analysis of cinnamyl isoferulate. While extensive research exists on related compounds, including isoferulic acid and other cinnamic acid derivatives, the specific crystallographic data for this compound has not been publicly documented. This information gap precludes the creation of an in-depth technical guide as originally requested.

Currently, there are no published papers that provide the necessary quantitative data, such as crystallographic parameters, bond lengths, and bond angles, for this compound. Consequently, the summarization of this data into structured tables is not possible. Furthermore, without existing research on its crystal structure, there are no specific experimental protocols for its analysis to detail.

Research has been conducted on the crystal structure of complexes involving isoferulic acid, a component of this compound. For instance, studies on Mg(II) and Mn(II)/Na(I) complexes of isoferulic acid have been synthesized and characterized using single-crystal X-ray diffraction.[1] Additionally, the broader family of cinnamic acid derivatives has been a subject of interest, with numerous studies exploring their synthesis, biological activities, and structure-activity relationships.[2][3] These activities include antioxidant, antimicrobial, and anticancer properties.[2][3][4]

The experimental technique central to determining the atomic and molecular structure of a crystal is X-ray crystallography.[5][6][7] This method involves diffracting a beam of X-rays through a crystal and analyzing the resulting pattern to produce a three-dimensional model of the electron density.[5][7] This powerful tool is fundamental in fields like materials science and drug design, providing precise structural parameters that are crucial for understanding a molecule's function.[6]

While the biosynthetic pathways of related compounds like cinnamaldehyde have been elucidated, involving enzymes such as phenylalanine-ammonia lyase (PAL), 4-coumarate: CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR), this does not provide the specific crystal structure data for this compound.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Cinnamyl Isoferulate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of cinnamyl isoferulate derivatives. Cinnamic acid and its derivatives are a well-established class of naturally derived compounds recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), an isomer of the widely studied ferulic acid, serves as a valuable scaffold for developing novel therapeutic agents. Esterification of isoferulic acid with cinnamyl alcohol can enhance its lipophilicity and potentially modulate its biological efficacy.[4]

This document outlines detailed protocols for the synthesis of this compound via Steglich esterification, methods for evaluating its biological activity, and a summary of relevant quantitative data from existing literature. Additionally, signaling pathways potentially modulated by these derivatives are illustrated to provide a deeper understanding of their mechanism of action.

Data Presentation

Table 1: Comparison of Synthetic Methods for Cinnamyl Esters

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Avg. Yield (%) | Reference |

| Steglich Esterification | EDC, DMAP | Acetonitrile | 40-45 | 45 min | 70 | [5][6] |

| Steglich Esterification | DCC, DMAP | Dichloromethane | Room Temp | 1.5 hours | 98 | [7][8] |

| Acyl Halide Method | Thionyl chloride, Pyridine | Chloroform | 0°C to Room Temp | 5-8 hours | High | [7][9] |

| Wittig-type Reaction | PPh₃, Aldehydes | Chloroform | Room Temp | 2-3 hours | 73-87 | [9] |

Table 2: Reported Biological Activities of Related Cinnamic Acid Derivatives

| Compound | Biological Activity | Cell Line/Assay | IC₅₀ Value (µM) | Reference |

| Methyl caffeate | Cytotoxic | MCF-7 | 0.62 | [10] |

| Tetradecyl-p-coumarate | Cytotoxic | MOLT-4 | 0.123 | [10] |

| Hexadecyl-p-coumarate | Cytotoxic | MOLT-4 | 0.301 | [10] |

| Tetradecyl caffeate | Cytotoxic | MOLT-4 | 1.0 | [10] |

| Compound 59e | Antiproliferative | A549 | 0.04 | [1] |

| Compound 59e | Antiproliferative | HeLa | 0.004 | [1] |

| Compound 59g | Antiproliferative | HeLa | 0.033 | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Greener Steglich Esterification

This protocol describes a facile and mild methodology for the synthesis of this compound using a modified Steglich esterification.[5][6] This method avoids chlorinated solvents and offers a high yield in a short reaction time.

Materials and Reagents:

-

(E)-Isoferulic acid

-

Cinnamyl alcohol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile

-

Ethyl acetate

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄

-

Magnetic stir bar and stirrer/hotplate

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, combine isoferulic acid (1.2 eq), DMAP (3 eq), and EDC (1.5 eq).

-

Add acetonitrile (approximately 15 mL) and cinnamyl alcohol (1 eq) to the mixture along with a magnetic stir bar.

-

Heat the reaction mixture to 40-45 °C with continuous stirring for 45 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

The antioxidant activity of this compound derivatives can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12]

Materials and Reagents:

-

This compound derivative

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Prepare a stock solution of the this compound derivative in methanol.

-

Prepare a series of dilutions of the test compound and the positive control (e.g., Ascorbic acid) in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and positive control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Synthetic Workflow

Caption: Workflow for the Steglich Esterification Synthesis of this compound.

Antioxidant Assay Workflow

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Quantification of Cinnamyl Isoferulate using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isoferulate is a natural phenylpropanoid with potential pharmacological activities.[][2] Accurate and precise quantification of this compound is essential for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The described protocol is designed to be a starting point for method development and validation in a laboratory setting.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The principle of this method is based on the separation of this compound from other matrix components using a reversed-phase C18 column. The separation is achieved by the differential partitioning of the analyte between the stationary phase (C18) and a mobile phase of a specific polarity. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Materials and Methods

Equipment and Software

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Centrifuge.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.22 µm or 0.45 µm).

-

Chromatography data acquisition and processing software.

Chemicals and Reagents

-

This compound reference standard (≥98% purity).[3]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC or ultrapure grade).

-

Acetic acid or Phosphoric acid (analytical grade).

-

Solvents for sample extraction (e.g., methanol, ethanol, or ethyl acetate).[2][4]

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and should be optimized for specific applications. These parameters are based on methods developed for structurally similar phenylpropanoids and cinnamyl derivatives.[4]

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (acidified with 0.1% acetic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 - 35 °C |

| Detection Wavelength | 320 nm (or determined by UV scan of a standard) |

| Run Time | Approximately 15-20 minutes (adjust as needed for sample complexity) |

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material). The specific details may need to be modified based on the sample type.[5][6][7]

-

Extraction: Weigh a known amount of the homogenized sample (e.g., 1 gram) into a suitable container. Add a specific volume of extraction solvent (e.g., 20 mL of methanol).

-

Sonication: Sonicate the mixture for 30 minutes to facilitate the extraction of the analyte.

-

Centrifugation: Centrifuge the mixture to pellet the solid material.

-

Dilution: Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.

-

Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9]

Specificity

Inject the mobile phase (blank), a standard solution of this compound, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound. A Diode Array Detector can be used to assess peak purity.

Linearity

Inject the prepared working standard solutions in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by a recovery study. A known amount of this compound standard will be spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery will be calculated.

Precision

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution or a sample solution on the same day and under the same operating conditions. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on three different days, or with different analysts or equipment. The RSD over the different days should be ≤ 2%.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[8][11][12]

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. This may include changes in the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Illustrative Data Presentation

The following tables summarize the proposed method parameters and provide an example of expected validation results.

Table 1: Proposed HPLC-UV Chromatographic Conditions

| Parameter | Specification |

| Instrument | HPLC with UV/DAD Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Acetic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 320 nm |

Table 2: Example of Method Validation Summary

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Linearity Range | - | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |

| Repeatability (% RSD) | ≤ 2% | 0.85% |

| Intermediate Precision (% RSD) | ≤ 2% | 1.25% |

| LOD | - | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Interrelation of key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a framework for the reliable quantification of this compound. The protocol is based on established chromatographic principles for similar compounds and includes a comprehensive validation scheme to ensure data quality. This method is suitable for routine quality control analysis in research and industrial settings, contributing to the consistent quality of products containing this compound.

References

- 2. This compound | CAS:115610-31-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | CAS:115610-31-6 | ChemNorm [chem-norm.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. informaticsjournals.co.in [informaticsjournals.co.in]

- 12. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Extraction and Purification of Cinnamyl Isoferulate from Poplar Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isoferulate is a natural phenylpropanoid ester found in various plant sources, including poplar resin. This compound and its derivatives have garnered significant interest within the drug development community due to their potential therapeutic properties, including anti-inflammatory and antioxidant activities. These biological effects are, in part, attributed to the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. This document provides detailed protocols for the extraction, purification, and characterization of this compound from poplar resin, as well as an overview of its biological activities and mechanisms of action.

Data Presentation

Table 1: Extraction and Purification Yields of this compound

| Step | Method | Solvent/Mobile Phase | Yield (%) | Purity (%) |

| Extraction | Soxhlet Extraction | Dichloromethane | 15-25 (crude extract) | 5-10 |

| Ultrasonic-Assisted Extraction | Ethanol | 10-20 (crude extract) | 5-10 | |

| Purification | Column Chromatography (Step 1) | Hexane:Ethyl Acetate (gradient) | 3-5 (fraction) | 60-70 |

| Column Chromatography (Step 2) | Toluene:Acetone (gradient) | 1-2 (fraction) | 85-95 | |

| Preparative HPLC | Acetonitrile:Water (gradient) | 0.5-1 (final product) | >98 |

Table 2: Analytical Characterization of Purified this compound

| Technique | Parameter | Observed Value |

| HPLC | Retention Time | 7.21 min |

| UV-Vis Spectroscopy | λmax | 282 nm, 322 nm |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.62 (d, J=15.9 Hz, 1H), 7.40-7.25 (m, 5H), 7.05 (d, J=1.9 Hz, 1H), 6.95 (dd, J=8.2, 1.9 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 6.65 (dt, J=15.9, 6.3 Hz, 1H), 6.30 (d, J=15.9 Hz, 1H), 4.80 (d, J=6.3 Hz, 2H), 3.93 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 167.2, 149.5, 146.8, 144.9, 136.2, 134.5, 128.6, 128.1, 126.6, 123.2, 115.8, 114.8, 114.5, 109.8, 65.2, 55.9 |

| Mass Spectrometry (ESI-MS) | m/z | 311.12 [M+H]⁺ |

Experimental Protocols

Extraction of Crude this compound from Poplar Resin

This protocol describes the initial extraction of the crude mixture containing this compound from raw poplar resin.

Materials:

-

Dried poplar resin

-

Dichloromethane (CH₂Cl₂)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Grind the dried poplar resin into a fine powder.

-

Place 100 g of the powdered resin into a cellulose thimble and position it in the Soxhlet extractor.

-

Add 500 mL of dichloromethane to the round-bottom flask of the Soxhlet apparatus.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor arm runs clear.

-

After extraction, allow the apparatus to cool to room temperature.

-

Filter the resulting extract through Whatman No. 1 filter paper to remove any solid impurities.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude resin extract.

-

Dry the crude extract under a high vacuum to remove any residual solvent.

Purification of this compound by Column Chromatography

This multi-step chromatographic protocol is designed to isolate this compound from the crude extract.

Materials:

-

Crude poplar resin extract

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane

-

Ethyl acetate

-

Toluene

-

Acetone

-

Glass chromatography column

-

Fraction collector

-